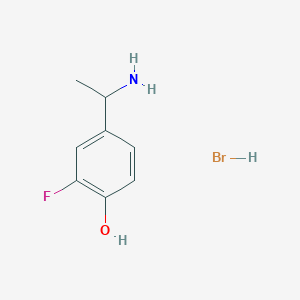
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probe Development
A study by Xu et al. (2005) developed and evaluated two benzamide analogues, [3H]RHM-1 and [3H]RHM-2, as ligands for studying sigma-2 receptors in vitro. [3H]RHM-1 exhibited a higher affinity for sigma-2 receptors compared to [3H]RHM-2, making it a useful ligand for sigma-2 receptor studies. This research highlights the potential of benzamide analogues in the development of sigma-2 receptor probes for scientific research, particularly in understanding receptor binding and signaling mechanisms (Xu et al., 2005).
Novel Synthesis Methods
Hikawa et al. (2012) developed a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols, showcasing a novel method for synthesizing 4-phenylquinazolinones. This protocol demonstrates the application of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-diethoxybenzamide derivatives in the innovative synthesis of heterocyclic compounds, contributing to advancements in medicinal chemistry and drug development (Hikawa et al., 2012).
Hydrolytic Ring Opening Studies
Shemchuk et al. (2010) investigated the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives. This study provides insights into the reactivity and stability of quinazoline derivatives under various conditions, which is crucial for the development of new pharmaceuticals and chemical synthesis processes (Shemchuk et al., 2010).
Cyclization Reactions and Heterocyclic Compound Synthesis
Duckworth et al. (1996) explored the co-cyclization of nitrogen-containing acetylenes with diethyl hepta-1,6-diyne-4,4-dicarboxylate, demonstrating the synthesis of amino- and amido-indanes and other heterocyclic compounds. This research highlights the versatility of benzamide derivatives in cyclization reactions, contributing to the synthesis of complex heterocyclic frameworks with potential applications in drug discovery and organic chemistry (Duckworth et al., 1996).
Topoisomerase I-Targeting Anticancer Agents
Ruchelman et al. (2004) identified novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, based on the structural framework of isoquinoline derivatives. These findings underscore the therapeutic potential of benzamide and isoquinoline derivatives in the development of new anticancer drugs, particularly those targeting topoisomerase I to inhibit tumor growth and proliferation (Ruchelman et al., 2004).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O3/c1-5-35-28-16-13-24(19-29(28)36-6-2)30(34)31-20-27(23-11-14-26(15-12-23)32(3)4)33-18-17-22-9-7-8-10-25(22)21-33/h7-16,19,27H,5-6,17-18,20-21H2,1-4H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJISXKROZJMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide](/img/structure/B2851055.png)



![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2851064.png)


![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)
![N-(furan-2-ylmethyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2851069.png)
![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)


![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)